Methyl 2-[(butan-2-yl)amino]acetate
Description
Contextualizing Methyl 2-[(butan-2-yl)amino]acetate within the Class of N-Alkyl Glycine (B1666218) Esters
This compound is a specific member of the N-alkyl glycine ester family. Glycine is the simplest alpha-amino acid, and its esters are fundamental building blocks. The "N-alkyl" designation indicates that an alkyl group is attached to the nitrogen atom of the glycine backbone. ebi.ac.uk In this particular molecule, the substituent is a butan-2-yl group (commonly known as a sec-butyl group).
Structurally, the compound is derived from glycine methyl ester, where one of the hydrogen atoms on the amino group is replaced by a butan-2-yl group. mdpi.comwikipedia.org This substitution has significant implications for the molecule's chemical properties and stereochemistry. The presence of the N-alkyl group can increase lipophilicity, which in turn affects solubility and can enhance bioavailability in medicinal chemistry contexts. monash.edu
The synthesis of such N-alkylated amino acid esters can be achieved through various methods, including the reductive alkylation of the primary amino ester with a ketone (in this case, butan-2-one) or by nucleophilic substitution using an appropriate alkyl halide (2-bromobutane) with glycine methyl ester. mdpi.comnih.gov More modern approaches focus on direct N-alkylation of unprotected amino acids with alcohols, representing a more sustainable route. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 928405-88-3 | bldpharm.com |
| Molecular Formula | C8H17NO2 | chemicalbook.com |
| Molecular Weight | 159.23 g/mol | chemicalbook.com |
| Structure |
Note: Data for this specific compound is limited; some properties are based on its structural analogues and established chemical principles.
General Significance of Alpha-Amino Esters as Key Chirality Sources and Building Blocks in Advanced Chemical Synthesis
Alpha-amino esters are of paramount importance in organic synthesis, primarily due to their role as chiral building blocks and versatile intermediates. Their significance stems from the inherent properties of the parent alpha-amino acids, which, with the exception of glycine, are chiral molecules. rsc.org
Chirality and Asymmetric Synthesis: The alpha-carbon in most amino acids is a stereocenter, making them readily available sources of chirality. This chirality is preserved in their ester derivatives, which are often used as starting materials in asymmetric synthesis to create new stereocenters with high levels of control. rsc.org The ability to use these chiral templates is fundamental to producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. N,N-Dibenzylamino aldehydes, derived from amino acid esters, have proven to be particularly useful chiral building blocks. acs.org Furthermore, metal complexes incorporating alpha-amino acid esters are also explored as potential catalysts for asymmetric syntheses. rsc.org
Building Blocks for Complex Molecules: Alpha-amino esters are fundamental units for the construction of a wide range of biologically and structurally important molecules.
Peptide Synthesis: They are the protected forms of amino acids used in the stepwise assembly of peptides and proteins. The ester group protects the carboxylic acid functionality while the amino group is temporarily protected to allow for controlled amide bond formation. monash.edursc.org
Unnatural Amino Acids and Peptidomimetics: Synthetic chemists modify alpha-amino esters to create non-natural amino acids. acs.org These are then incorporated into peptides to enhance their stability against enzymatic degradation, improve their pharmacokinetic properties, or to probe biological mechanisms. monash.edursc.org
Heterocyclic Synthesis: The functional groups of alpha-amino esters can be manipulated to construct various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
Versatile Intermediates: They serve as precursors to other important functional groups. For instance, the reduction of the ester group yields chiral beta-amino alcohols, which are themselves valuable ligands and synthetic intermediates. nih.govacs.org Their reactions with organometallic reagents or their use in Mannich-type reactions further showcase their versatility in forming new carbon-carbon bonds. acs.orgorganic-chemistry.org
The development of novel synthetic methods, such as organocatalyzed enantioselective preparations, continues to expand the utility of alpha-amino esters, making them indispensable tools for accessing complex and medicinally relevant molecules. nih.govacs.org
Table 2: Key Synthetic Applications of Alpha-Amino Esters
| Application | Description | Key Intermediates/Products |
| Peptide Synthesis | Serve as protected amino acid units for building peptide chains. | N-protected amino acid esters, Peptides, Proteins |
| Asymmetric Catalysis | Used as chiral ligands for metal catalysts or as starting materials in stereoselective reactions. | Chiral ligands, Enantiomerically pure compounds |
| Synthesis of Unnatural Amino Acids | Modified to create novel amino acid structures with unique properties. | α,α-disubstituted amino acids, Peptidomimetics rsc.org |
| Precursors to β-Amino Alcohols | Reduction of the ester functionality provides access to valuable chiral amino alcohols. | Chiral β-amino alcohols, Oxazolidinones |
| Mannich and Related Reactions | Act as nucleophiles or electrophile precursors in C-C bond-forming reactions. | α-Imino esters, β-Amino carbonyl compounds acs.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(butan-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-6(2)8-5-7(9)10-3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXYWYERUMIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Chiral Induction in the Synthesis of Methyl 2 Butan 2 Yl Amino Acetate and Its Analogs
Enantioselective Synthesis Strategies for Alpha-Amino Esters
The direct creation of a single enantiomer of an α-amino ester from a prochiral precursor is a highly efficient approach to accessing optically active compounds. Key strategies include biocatalysis, which harnesses the inherent stereoselectivity of enzymes; the use of chiral metal complexes and organocatalysts, which create a chiral environment for the reaction; and diastereoselective methods, which employ a chiral auxiliary to direct the stereochemical outcome of a reaction. frontiersin.orgnih.govresearchgate.net These catalytic asymmetric routes are particularly attractive as they allow for the synthesis of a wide range of unnatural α-amino acids under mild conditions using only small amounts of a chiral inductor. researchgate.netnih.gov
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for preparing chiral N-substituted α-amino esters. nih.gov Imine Reductases (IREDs), a family of NAD(P)H-dependent oxidoreductases, are particularly effective for this purpose. nih.govnih.gov They catalyze the direct reductive amination of α-ketoesters with various primary and secondary amines, generating the desired α-amino ester with high conversion and often exceptional enantioselectivity. nih.govresearchgate.net
The synthesis of Methyl 2-[(butan-2-yl)amino]acetate would involve the reductive coupling of an α-ketoester, such as methyl pyruvate, with sec-butylamine. Research has demonstrated the successful application of large panels of diverse IREDs for the reductive amination of a wide range of α-ketoesters with various amine partners. nih.govresearchgate.net This approach allows for the production of both (R)- and (S)-enantiomers of the target amino ester by selecting the appropriate enzyme from the panel. nih.govresearchgate.net The scalability of this method has been confirmed through numerous preparative-scale transformations, highlighting its industrial applicability. nih.govnih.gov
Table 1: Examples of IRED-Catalyzed Reductive Amination of α-Ketoesters This table presents representative data on the conversion and enantioselectivity achieved using selected Imine Reductases (IREDs) for the synthesis of various N-substituted α-amino esters from α-ketoesters and an amine donor.
| α-Ketoester Substrate | Amine Donor | IRED Catalyst | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |
| Methyl pyruvate | Propargylamine | pIR-338 | >99 | >99 | S | researchgate.net |
| Methyl pyruvate | Propargylamine | pIR-281 | >99 | >99 | R | researchgate.net |
| Ethyl benzoylformate | Propargylamine | pIR-338 | >99 | >99 | S | researchgate.net |
| Ethyl benzoylformate | Propargylamine | pIR-113 | >99 | >99 | R | researchgate.net |
| Ethyl 3-methyl-2-oxobutanoate | Propargylamine | pIR-338 | >99 | >99 | S | researchgate.net |
| Ethyl 3-methyl-2-oxobutanoate | Propargylamine | pIR-281 | 95 | >99 | R | researchgate.net |
| Ethyl 2-oxohexanoate | Methylamine | pIR-338 | 91 | >99 | S | nih.gov |
| Ethyl 2-oxohexanoate | Cyclopropylamine | pIR-281 | >99 | >99 | R | nih.gov |
The use of small-molecule chiral catalysts, encompassing both metal complexes and purely organic molecules (organocatalysts), is a versatile and widely studied strategy for synthesizing enantiomerically enriched α-amino esters. frontiersin.orgresearchgate.net These catalysts create a chiral pocket or environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.
Transition-Metal Catalysis: Chiral complexes of metals such as palladium, rhodium, iridium, nickel, and cobalt are highly effective for a variety of asymmetric transformations. nih.govdicp.ac.cntandfonline.com
Asymmetric Hydrogenation: The hydrogenation of prochiral enamines or α-imino esters using chiral rhodium or iridium phosphine (B1218219) complexes is a classic and reliable method.
Asymmetric Alkylation and Arylation: More recent advances include the palladium-catalyzed enantioselective C-H arylation of protected amino acids like N-phthalyl-protected α-aminoisobutyric acid, enabled by specially designed chiral mono-protected amino acid thioether (MPAThio) ligands. rsc.orgrsc.org Similarly, chiral squaramide catalysts can facilitate the enantioselective allylation of α-chloro glycinates. nih.gov
Combined Catalytic Systems: Innovative approaches combine different types of catalysts. For instance, a synergistic system using a chiral aldehyde and a palladium complex has been developed for the highly efficient α-allylation of N-unprotected amino acid esters with alkynes. acs.orgacs.org
Organocatalysis: This field uses small, metal-free organic molecules to catalyze asymmetric reactions. For α-amino ester synthesis, chiral aldehyde catalysis, based on BINOL-derived aldehydes, has proven effective. frontiersin.org These catalysts react with N-unprotected amino esters to form a Schiff base, activating the α-C-H bond for subsequent enantioselective functionalization, mimicking the action of pyridoxal-dependent enzymes in biological systems. frontiersin.orgrsc.org
Table 2: Selected Chiral Catalytic Systems for α-Amino Ester Synthesis This table summarizes various chiral catalyst systems, the transformations they promote, and their reported effectiveness in synthesizing chiral α-amino acid derivatives.
| Catalyst System / Chiral Ligand | Metal | Transformation | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Squaramide | - (Organocatalyst) | Nucleophilic Allylation | up to 98 | up to 97 | nih.gov |
| N-2,6-difluorobenzoyl aminoethyl phenyl thioether (MPAThio) | Pd(II) | C(sp³)–H Arylation | 44–74 | 86–98 | rsc.org |
| Chiral BINOL Aldehyde / Pd(OAc)₂ | Pd(0) | α-Allylic Alkylation | up to 87 | up to 96 | acs.org |
| Chiral N-heterocyclic carbene | Ir | Addition of Acetonitrile | up to 99 | up to 97 | rsc.org |
| Chiral Pyridoxamine | - (Organocatalyst) | Asymmetric Transamination | up to 99 | up to 99 | organic-chemistry.org |
| Chiral BINOL Aldehyde | - (Organocatalyst) | α-Alkylation | up to 98 | up to 97 | rsc.org |
Diastereoselective synthesis relies on a chiral auxiliary—a chiral group temporarily attached to the substrate—to control the stereochemical outcome of a reaction. For α-amino ester synthesis, the addition of nucleophiles to chiral imine derivatives is a powerful and widely used strategy. Among the most successful auxiliaries are N-sulfinyl groups, particularly the N-tert-butanesulfinyl group. acs.org
This method involves the condensation of a glyoxylate (B1226380) ester with an enantiopure sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imino ester. The chiral sulfur atom effectively shields one face of the C=N double bond, directing the nucleophilic attack to the opposite face with high diastereoselectivity. acs.orgnih.gov A broad range of nucleophiles, including organometallic reagents and C-centered radicals, can be added to these sulfinylimines. nih.govnih.gov A key advantage of this method is the straightforward removal of the sulfinyl auxiliary under mild acidic conditions, yielding the free α-amino ester without racemization. nih.gov The stereoselectivity of these additions can sometimes be influenced or even reversed by the choice of solvent, adding another layer of control. acs.org
Table 3: Diastereoselective Radical Additions to a Chiral Glyoxylate-Derived N-Sulfinyl Imine This table shows representative results for the visible light-promoted photoredox-catalyzed addition of radicals (derived from carboxylic acids) to a chiral N-sulfinyl imine, leading to unnatural α-amino acid derivatives.
| Carboxylic Acid Precursor | Product Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Cyclohexanecarboxylic acid | 90 | >20:1 | nih.gov |
| 1-Adamantanecarboxylic acid | 91 | >20:1 | nih.gov |
| Pivalic acid | 75 | >20:1 | nih.gov |
| 4-Methoxybenzoic acid | 71 | 10:1 | nih.gov |
| (Ethoxycarbonyl)acetic acid | 83 | 11:1 | nih.gov |
| Boc-L-proline | 65 | 10:1 | nih.gov |
Stereoconvergent Transformations and Deracemization Protocols for Chiral Amino Esters
While enantioselective syntheses build a chiral molecule from a prochiral one, stereoconvergent strategies start with a racemic mixture and convert it into a single, valuable enantiomer. This approach is particularly useful when the starting racemic material is inexpensive or easily accessible. Key methods include enantioconvergent catalysis and deracemization via dynamic kinetic resolution.
Enantioconvergent Catalysis: In an ideal enantioconvergent reaction, a chiral catalyst acts on a racemic starting material, converting both enantiomers into a single enantiomeric product. A notable example is the nickel-catalyzed cross-coupling of racemic α-bromo esters with organozinc reagents. nih.gov Using a chiral nickel-based catalyst, this method allows a wide variety of racemic alkyl halides to be coupled with alkylzinc reagents to afford protected unnatural α-amino acids in good yield and high enantiomeric excess. nih.gov This approach is powerful because it funnels both enantiomers of the starting material into a common chiral product pathway, theoretically enabling a 100% yield of the desired enantiomer.
Deracemization and Dynamic Kinetic Resolution (DKR): Deracemization is the process of converting a racemate into an enantiomerically pure substance. One of the most elegant methods to achieve this is Dynamic Kinetic Resolution (DKR). scilit.com In DKR, a racemic starting material undergoes two simultaneous processes: a kinetic resolution where a chiral catalyst or reagent selectively reacts with one enantiomer, and an in-situ racemization of the unreacted enantiomer. This continuous racemization ensures that the substrate pool for the selective reaction is constantly replenished, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. scilit.com Other innovative deracemization protocols have been developed, such as using resolving agents with configurationally unstable stereogenic centers, which can create a diastereomeric derivative that allows for the separation and enrichment of one enantiomer. acs.orgnih.gov
Mechanistic Elucidation of Reactions Involving Methyl 2 Butan 2 Yl Amino Acetate and Its Analogs
Fundamental Reaction Pathways in Amino Ester Formation and Transformation
The formation of the amide bond from an ester and an amine, a reaction known as aminolysis, is a cornerstone of organic synthesis. This transformation is central to the chemistry of amino esters and can proceed through different mechanistic routes.
The aminolysis of an ester is a type of nucleophilic acyl substitution. fiveable.me Historically, this reaction has been described by a stepwise mechanism. However, computational and experimental studies have also proposed a concerted pathway, leading to a debate about the operative mechanism under various conditions. A concerted reaction occurs in a single step, proceeding through a single transition state without the formation of an intermediate. quora.com In contrast, a stepwise reaction involves multiple steps and the formation of at least one reactive intermediate. quora.com
The stepwise mechanism , often referred to as an addition-elimination mechanism, involves the formation of a tetrahedral intermediate. wikipedia.orgchemistrysteps.com The amine nucleophile first attacks the carbonyl carbon of the ester, forming a new carbon-nitrogen bond and breaking the carbonyl π-bond. This results in a tetrahedral species which then collapses, expelling the alkoxy leaving group to form the final amide product. chemistrysteps.commasterorganicchemistry.com
The concerted mechanism proposes that the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage of the leaving group occur simultaneously. rhhz.net This pathway avoids the formation of a distinct tetrahedral intermediate. Computational studies suggest that a concerted acyl substitution mechanism may be favored in certain catalyzed reactions, where the catalyst facilitates the simultaneous bond-forming and bond-breaking events. rhhz.netacs.org This pathway is notable because it precludes the formation of a tetrahedral intermediate, which can be significant in reactions involving chiral centers. rhhz.net
The prevailing mechanism can be influenced by several factors, including the reactivity of the ester (especially the nature of the leaving group), the nucleophilicity of the amine, the solvent, and the presence of catalysts. rsc.org For many uncatalyzed aminolysis reactions, the stepwise pathway through a tetrahedral intermediate is widely accepted. However, for highly activated esters or under specific catalytic conditions, the concerted pathway becomes a plausible alternative. acs.org The boundary between these two mechanisms can be subtle, with some reactions exhibiting characteristics of both. nih.gov
Table 1: Comparison of Stepwise and Concerted Aminolysis Mechanisms
| Feature | Stepwise Mechanism | Concerted Mechanism |
| Number of Steps | Two (addition and elimination) chemistrysteps.com | One quora.com |
| Key Species | Tetrahedral Intermediate wikipedia.org | Single Transition State quora.com |
| Carbonyl Carbon Hybridization | Changes from sp² to sp³ and back to sp² rhhz.net | Remains sp²-like throughout rhhz.net |
| Typical Conditions | General uncatalyzed or base-catalyzed aminolysis chemistrysteps.comrsc.org | Proposed for some acid-catalyzed and bifunctional catalyst systems rhhz.netacs.org |
Delving deeper into the more common stepwise pathway, the reaction sequence begins with the nucleophilic attack of the amine. The lone pair of electrons on the nitrogen atom of an amine, such as the secondary amine in Methyl 2-[(butan-2-yl)amino]acetate's precursor (butan-2-amine), attacks the electrophilic carbonyl carbon of the ester. fiveable.mevaia.com This initial addition step leads to the formation of a zwitterionic tetrahedral intermediate, where the nitrogen bears a positive charge and the carbonyl oxygen carries a negative charge. chemistrysteps.comyoutube.com
This tetrahedral intermediate is a critical juncture in the reaction. acs.orgacs.org It is not a stable species and will rapidly collapse to restore the carbonyl double bond. chemistrysteps.com The collapse involves the elimination of one of the substituents attached to the former carbonyl carbon. The two potential leaving groups are the newly added amine (or its conjugate base, an amide anion) and the original alkoxy group of the ester.
The outcome of the reaction depends on the relative leaving group abilities of these two groups. The ability of a group to depart is inversely related to its basicity. Comparing the pKa values of the conjugate acids, alcohols (pKa ≈ 16) are significantly more acidic than amines (pKa ≈ 38). chemistrysteps.com This means that an alkoxy group (RO⁻) is a much weaker base and, consequently, a much better leaving group than an amide anion (R₂N⁻). chemistrysteps.com Therefore, the tetrahedral intermediate preferentially expels the alkoxy group, leading to the formation of the more stable amide product. chemistrysteps.commasterorganicchemistry.com The final step often involves a proton transfer to the expelled alkoxide from the protonated amine portion of the product, yielding the neutral amide and an alcohol molecule. masterorganicchemistry.com
The sequence can be summarized as:
Nucleophilic Addition: The amine attacks the carbonyl carbon. fiveable.memsu.edu
Tetrahedral Intermediate Formation: A transient species with a tetrahedral carbon is formed. wikipedia.orgyoutube.com
Carbonyl Reformation and Elimination: The carbonyl double bond reforms, ejecting the better leaving group (alkoxide). wikipedia.orgchemistrysteps.com
Proton Transfer: A final proton transfer yields the neutral amide and alcohol. masterorganicchemistry.com
Role of Catalysis in Modulating Reaction Mechanisms
While aminolysis can occur thermally, it often requires high temperatures and is slow, especially with unactivated esters. mdpi.com Catalysis provides milder and more efficient pathways by altering the reaction mechanism.
In many aminolysis reactions, the amine reactant can play a dual role, acting as both the nucleophile and a catalyst. rsc.org This phenomenon is known as general base catalysis. acs.org Kinetic studies have shown that the rate of aminolysis for some esters is second-order with respect to the amine concentration, indicating that a second molecule of the amine is involved in the rate-determining step. rsc.org
The proposed mechanism involves the second amine molecule acting as a general base to deprotonate the attacking nucleophilic amine as it forms the new C-N bond. acs.org This process can occur through a cyclic transition state where the second amine molecule accepts a proton from the first, thereby increasing the nucleophilicity of the attacking amine and stabilizing the developing positive charge. rsc.org This assistance lowers the activation energy of the nucleophilic attack.
This type of catalysis is particularly important in non-hydroxylic, apolar solvents where solvent-assisted proton transfer is less likely. rsc.org Intramolecular general base catalysis can also occur if the ester contains a suitably positioned basic group, such as a quinoline (B57606) nitrogen. acs.orgnih.gov
While nucleophilic acyl substitution is the dominant paradigm for aminolysis, alternative mechanisms have been proposed for certain transition-metal-catalyzed systems. mdpi.com Some catalytic amidations are suggested to proceed via a free radical pathway.
For instance, in a Cu-Mn-spinel-oxide-catalyzed amidation, experimental evidence points towards a mechanism involving the generation of a superoxide (B77818) radical. mdpi.com This radical is believed to be responsible for the formation of a key aminium radical cation from the amine reactant. mdpi.com The aminium radical cation is a highly reactive intermediate that can facilitate the subsequent ester cleavage and amide formation. mdpi.comnih.gov The involvement of radicals is supported by experiments showing that the reaction is inhibited in the absence of air (oxygen) or in the presence of radical scavengers. mdpi.com
The formation of aminium radical cations is a known process in photoredox catalysis, where a photoexcited catalyst oxidizes the amine via a single-electron transfer (SET). nih.govbeilstein-journals.org This radical cation can then undergo various reactions, including deprotonation to form a highly reducing α-amino radical. beilstein-journals.org While less common for simple aminolysis, these radical pathways highlight the diverse reactivity that can be accessed through specialized catalytic systems. acs.org
The mechanistic landscape of reactions involving amino ester analogs is populated by various reactive intermediates that dictate the course of the transformation.
Kukhtin-Ramirez Intermediates: These intermediates are not typically formed in the direct aminolysis of a simple amino ester. Instead, they arise from the reaction of trivalent phosphorus reagents with 1,2-dicarbonyl compounds, such as α-keto esters, which can be considered analogs of amino esters. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the phosphine (B1218219) on one of the carbonyl carbons to form a zwitterionic adduct. rsc.org These adducts are versatile C1 synthons in organic synthesis. researchgate.net For example, a modern synthetic protocol utilizes the in-situ formation of a Kukhtin-Ramirez intermediate from an α-keto ester. acs.org This intermediate then undergoes sequential electrophilic arylation and SN2 displacement by an amine nucleophile, providing a modular route to complex α,α-diaryl α-amino esters. acs.org This demonstrates how the reactivity of an ester analog can be harnessed through the formation of specific phosphorus-containing intermediates. mdpi.com
Ketiminium Species: Keteniminium salts, or iminium ions, are reactive intermediates characterized by a C=N⁺ double bond. researchgate.netnih.gov They are significantly more electrophilic than the corresponding ketone or imine. In the context of amine chemistry, iminium ions can be formed through several pathways, including the acid-catalyzed dehydration of a carbinolamine (the adduct of an amine and a carbonyl compound) or the oxidation of a tertiary amine. nih.govlibretexts.org The formation of an iminium intermediate from a tertiary amine often proceeds via cytochrome P450-mediated oxidation in biological systems. nih.gov In synthetic chemistry, they can be generated from amides using activating agents like triflic anhydride. researchgate.netchemrxiv.org These electrophilic species are susceptible to attack by a wide range of nucleophiles, making them powerful intermediates for C-C and C-X bond formation. nih.govlibretexts.org
Table 2: Key Reactive Intermediates in the Chemistry of Amino Ester Analogs
| Intermediate | Structure / Key Feature | Formation | Typical Reactivity |
| Tetrahedral Intermediate | R-C(O⁻)(OR')-N⁺HR₂ | Nucleophilic attack of amine on ester carbonyl chemistrysteps.com | Collapses to expel the best leaving group (alkoxide) chemistrysteps.com |
| Aminium Radical Cation | [R₃N]•⁺ | Single-electron transfer (SET) oxidation of an amine mdpi.combeilstein-journals.org | Deprotonation to α-amino radical; C-C bond cleavage nih.govbeilstein-journals.org |
| Kukhtin-Ramirez Intermediate | Phosphonium enolate or related adduct | Reaction of trivalent phosphorus reagent with α-dicarbonyl researchgate.netrsc.org | Acts as a nucleophile or carbene surrogate; undergoes arylation/displacement researchgate.netacs.org |
| Ketiminium Species (Iminium Ion) | R₂C=N⁺R₂ | Dehydration of carbinolamine; oxidation of tertiary amine nih.govlibretexts.org | Highly electrophilic; reacts with nucleophiles at carbon nih.govlibretexts.org |
Computational Studies on Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For reactions involving asymmetrically substituted amino acid esters like this compound and its analogs, computational studies provide a molecular-level understanding of reaction pathways, transition states, and the influence of the surrounding environment.
Application of High-Level Electronic Structure Theory (e.g., QCISD, DFT) for Reaction Pathway Analysis
The analysis of reaction pathways for molecules such as this compound relies on sophisticated computational methods to map out the potential energy surface connecting reactants, transition states, and products. High-level electronic structure theories are essential for obtaining accurate energetic and geometric information.
Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. Various functionals, such as B3LYP or M06-2X, are employed in conjunction with appropriate basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the geometries of stationary points along the reaction coordinate. DFT is instrumental in identifying intermediates and transition states, providing a foundational understanding of the reaction mechanism.
For a more rigorous and accurate description of the electronic structure, particularly in the vicinity of the transition state, methods like Quadratic Configuration Interaction with Single and Double excitations (QCISD) are utilized. While computationally more demanding than DFT, QCISD and related methods like Coupled Cluster theory (e.g., CCSD(T)) offer a higher level of accuracy for the calculated energy barriers, especially for reactions where electron correlation effects are significant. These methods are often used to benchmark the results obtained from DFT calculations.
Assessment of Solvent Effects on Reaction Energetics and Mechanisms
Solvent interactions can dramatically alter the energetics and pathways of a reaction. rsc.org Computational models account for these effects in two primary ways: explicit and implicit solvent models.
Explicit solvent models involve including a discrete number of solvent molecules (e.g., water, methanol) in the calculation. This "supermolecule" approach allows for the direct investigation of specific hydrogen bonding or other direct interactions between the solute and the solvent molecules. For example, in the base-catalyzed hydrolysis of amides, studies have shown that the number of water molecules hydrogen-bonding with the attacking hydroxide (B78521) ion in the transition state can vary depending on the substituents on the amide. nih.govacs.org This variation directly impacts the stability of the transition state and the height of the energy barrier.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is effective for capturing the bulk electrostatic effects of the solvent on the reacting system. Often, a hybrid approach that combines a few explicit solvent molecules with a continuum model is used to achieve a balance between accuracy and computational feasibility. nih.gov
The choice of solvent can influence reaction rates and selectivity by:
Altering the relative stabilization of the reactant, transition state, and product. rsc.org
Directly participating in the reaction and opening alternative pathways. rsc.org
Changing the solubility of reactants and catalysts. rsc.org
A study on the decarboxylative dechlorination of N-chloro amino acids in various aqueous-organic solvent mixtures demonstrated that reaction rates increased in all cosolvent systems studied, highlighting the significant role of the solvent environment. nih.gov
Theoretical Calculations of Energy Barriers and Transition State Structures
A central goal of computational reaction mechanism studies is the accurate calculation of activation energy barriers (ΔG‡) and the characterization of the corresponding transition state (TS) structures. The transition state is a first-order saddle point on the potential energy surface, and its geometry reveals the critical arrangement of atoms as the reaction proceeds from reactants to products.
For a reaction like the hydrolysis of this compound, the transition state would involve the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester group. Computational methods can precisely determine the bond lengths and angles of this fleeting structure.
In analogous systems, such as the base-catalyzed hydrolysis of a series of amides, theoretical calculations have successfully predicted the free energy barriers. nih.gov These studies revealed that bulkier substituents on the amide nitrogen hinder the approach of solvating water molecules to the attacking hydroxide, leading to a destabilization of the transition state and a higher energy barrier. nih.govnih.gov This trend is illustrated in the table below, which shows the calculated and experimental free energy barriers for the hydrolysis of different amides.
| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |
|---|---|---|
| Formamide | 21.7 | 21.2 |
| N-Methylacetamide | 22.7 | 21.5 |
| N,N-Dimethylformamide (DMF) | 23.1 | 22.6 |
| N,N-Dimethylacetamide (DMA) | 26.0 | 24.1 |
Advanced Characterization Techniques for Structural and Mechanistic Investigations of Methyl 2 Butan 2 Yl Amino Acetate Derivatives
Computational Methods for Structural, Electronic, and Interaction Analysis
Computational chemistry has emerged as a powerful tool for elucidating the intricate structural and electronic properties of molecules, offering insights that can be challenging to obtain through experimental methods alone. For derivatives of Methyl 2-[(butan-2-yl)amino]acetate, computational approaches are invaluable for understanding their conformational landscapes, intermolecular interactions, and the subtle quantum mechanical effects that govern their behavior, particularly in the context of chirality.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of this compound, these methods are crucial for exploring the vast conformational space and understanding how these molecules interact with their environment, such as solvents or biological receptors.
Once a set of low-energy conformers is identified, more sophisticated methods can be used to refine their geometries and energies. Quantum mechanics (QM) methods, while more computationally expensive, provide a more accurate description of the electronic structure. A common strategy is to perform an initial conformational search using a less demanding method like MM, followed by geometry optimization of the most promising conformers at a higher level of theory, such as Density Functional Theory (DFT).
Intermolecular interactions are another key area where molecular modeling provides critical insights. For this compound derivatives, these interactions can include hydrogen bonding between the amine group and a solvent or another molecule, as well as van der Waals forces. Understanding these interactions is fundamental to predicting properties like solubility, boiling point, and, importantly, how the molecule will bind to a chiral selector or a biological target. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can be used to study the dynamic nature of these interactions and to calculate binding free energies. tdl.org
For instance, in the context of chiral recognition, molecular modeling can be used to simulate the interaction of the (R) and (S) enantiomers of this compound with a chiral stationary phase in chromatography. By calculating the binding energies of the diastereomeric complexes formed, it is possible to predict which enantiomer will have a stronger interaction and therefore a longer retention time, providing a theoretical basis for the observed enantioseparation.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (°C) (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.00 | 45 |
| 2 | 180 | 1.20 | 30 |
| 3 | -60 | 1.50 | 25 |
Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis. The values are not based on experimental results.
Density Functional Theory (DFT) for Electronic Structure and Chirality Sensing
Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying the electronic structure of molecules. rsc.org Unlike simpler molecular mechanics methods, DFT explicitly treats the electrons in a molecule, providing detailed information about electron distribution, molecular orbitals, and various spectroscopic properties. This level of detail is particularly important for understanding the reactivity and chiral properties of this compound derivatives.
One of the key applications of DFT is the calculation of molecular properties that are sensitive to the electronic environment. These include, but are not limited to, atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a particularly important parameter as it provides an estimate of the molecule's chemical reactivity and its electronic excitation energies.
In the context of chirality, DFT is a powerful tool for investigating the subtle differences between enantiomers. While enantiomers have identical physical properties in an achiral environment, their interactions with other chiral molecules or with circularly polarized light are different. DFT can be used to calculate chiroptical properties such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. By comparing the calculated spectra for the (R) and (S) enantiomers with experimental data, it is possible to determine the absolute configuration of a chiral molecule. nih.gov
Furthermore, DFT can be used to model the process of chirality sensing, where a chiral selector molecule preferentially binds to one enantiomer of a chiral analyte. By calculating the interaction energies and geometries of the diastereomeric complexes formed between the selector and each enantiomer of this compound, DFT can provide a detailed picture of the recognition mechanism. These calculations can reveal the specific intermolecular interactions, such as hydrogen bonds and steric repulsion, that are responsible for the observed enantioselectivity. acs.org
For example, a DFT study could be employed to investigate the interaction of the enantiomers of this compound with a chiral acid. The calculations would likely show that the transition state for the reaction of one enantiomer is lower in energy than the other, explaining the kinetic resolution of the racemate.
Table 2: Hypothetical DFT-Calculated Electronic Properties for the Enantiomers of this compound
| Property | (R)-Methyl 2-[(butan-2-yl)amino]acetate | (S)-Methyl 2-[(butan-2-yl)amino]acetate |
| HOMO Energy (eV) | -6.5 | -6.5 |
| LUMO Energy (eV) | 1.2 | 1.2 |
| HOMO-LUMO Gap (eV) | 7.7 | 7.7 |
| Dipole Moment (Debye) | 2.1 | 2.1 |
| Rotatory Strength (ECD at 210 nm) | +15.2 | -15.2 |
Note: This table presents hypothetical data to illustrate the type of information obtained from DFT calculations. The values are not based on experimental results.
Synthetic Applications of Methyl 2 Butan 2 Yl Amino Acetate As a Versatile Building Block
Role in Peptide and Peptidomimetic Synthesis
The fundamental structure of methyl 2-[(butan-2-yl)amino]acetate, containing an amino group and a carboxyl group equivalent (in the form of a methyl ester), makes it an analogue of natural amino acids. This characteristic allows for its incorporation into peptide chains to create modified peptides or peptidomimetics. The sec-butyl group provides steric bulk and hydrophobicity, which can influence the conformation and biological activity of the resulting molecules.
In peptide synthesis, the amino group can be acylated by an activated amino acid, and the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to another amino acid or peptide fragment. This process allows for the systematic construction of peptide chains containing this unnatural amino acid residue.
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency. nih.govnih.gov The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics. nih.gov The unique side chain can introduce conformational constraints or new binding interactions with biological targets. nih.gov For instance, the alkyl side chain can influence the secondary structure of the peptide, potentially stabilizing specific conformations like β-turns. nih.gov
Utility in Combinatorial Chemistry and Library Design
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.gov this compound is a valuable building block in this field due to its bifunctional nature. The amino and ester groups allow for its incorporation into combinatorial libraries through various synthetic strategies, such as solid-phase peptide synthesis or solution-phase parallel synthesis. nih.govpeptide.com
By systematically reacting the amino group with a diverse set of carboxylic acids and the ester group (after hydrolysis) with a variety of amines, a large library of compounds can be generated. This approach enables the exploration of a broad chemical space to identify molecules with desired biological properties. The chiral nature of this compound adds another layer of diversity to these libraries, as both enantiomers can be used to synthesize stereoisomeric compounds.
Precursors for the Synthesis of Structurally Diverse Organic Molecules
Beyond its direct use in peptide-like structures, this compound serves as a precursor for a wide array of more complex organic molecules.
Pathways to Heterocyclic Compounds
The functional groups present in this compound make it a suitable starting material for the synthesis of various heterocyclic compounds. rdd.edu.iq Heterocycles are a cornerstone of medicinal chemistry, with a vast number of drugs containing these ring systems. researchgate.net
For example, the amino and ester functionalities can be utilized in condensation reactions with other bifunctional molecules to form rings. Intramolecular cyclization reactions can also be employed to generate heterocyclic structures. For instance, after modification of the side chain, the amino and ester groups could participate in the formation of lactams, a common motif in pharmaceuticals. The synthesis of heterocyclic compounds often involves the conversion of amino acids into their corresponding hydrazides, acid chlorides, or other reactive intermediates. rdd.edu.iq
Generation of Chiral Ligands and Catalysts for Asymmetric Synthesis
The inherent chirality of this compound makes it an attractive precursor for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. nih.govmdpi.com Asymmetric synthesis is crucial for the production of enantiomerically pure pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. nih.gov
The amino and ester groups can be readily modified to incorporate coordinating atoms like phosphorus or sulfur, which can then bind to a metal center to form a chiral catalyst. mdpi.com These catalysts can then be used to control the stereochemical outcome of a wide range of chemical reactions, leading to the selective formation of one enantiomer of a product. nih.govmdpi.com Amino acids and their derivatives are readily available and have been successfully employed as ligands in metal-catalyzed reactions. mdpi.com
Strategies for Modifying Amino Acid Side Chains
The sec-butyl side chain of this compound can be chemically modified to introduce further diversity and functionality. While direct functionalization of the saturated alkyl chain can be challenging, strategies can be employed to introduce reactive handles. For instance, radical halogenation could introduce a bromine or chlorine atom, which can then be displaced by a variety of nucleophiles.
More commonly, the amino acid derivative itself can be synthesized from a starting material with a more functionalized side chain that is later converted to the sec-butyl group. Alternatively, the core structure can be modified to include other functional groups. The ability to modify amino acid side chains is a key tool in protein engineering and the development of novel bioconjugates. gbiosciences.comnih.govpeptide.com Common modifications include the addition of methyl groups, acetyl groups, or sugars to alter the properties of the molecule. ditki.com
Applications in Functional Biomaterials and Delivery Systems
Amino acid-based molecules are increasingly being explored for the development of functional biomaterials and drug delivery systems due to their biocompatibility and biodegradability. beilstein-journals.orgresearchgate.net The properties of this compound, such as its amphiphilicity (possessing both polar and non-polar regions), can be exploited in the design of self-assembling materials.
For example, it can be incorporated into polymers or lipids to create materials that form micelles, vesicles, or hydrogels. mdpi.com These structures can encapsulate drugs and facilitate their targeted delivery to specific cells or tissues. mdpi.commdpi.comnih.gov The sec-butyl group can contribute to the hydrophobic core of these assemblies, influencing their stability and drug-loading capacity. The amino and ester groups provide sites for further functionalization, allowing for the attachment of targeting ligands or other bioactive molecules. beilstein-journals.org
Poly(beta-amino ester) Nanoparticles for Gene Delivery and Biomedical Applications
Poly(beta-amino esters) (PBAEs) are a class of biodegradable polymers that have garnered significant attention as non-viral vectors for gene delivery. nih.govnih.gov These polymers are typically synthesized through the Michael addition of an amine to a diacrylate. The properties of the resulting PBAEs, including their gene transfection efficiency and cytotoxicity, are highly dependent on the specific monomers used. nih.govresearchgate.net The incorporation of secondary amines, such as the butan-2-ylamino group in this compound, can have a profound impact on the performance of these nanoparticles.
The N-alkylation in this compound introduces a degree of hydrophobicity to the polymer side chain. Increased hydrophobicity in PBAEs has been shown to enhance polymer-DNA binding, leading to more compact and stable nanoparticles. nih.gov This can result in improved cellular uptake through enhanced interaction with the cell membrane. nih.gov Furthermore, the secondary amine in the polymer backbone contributes to the buffering capacity of the PBAE. This "proton sponge" effect is crucial for the endosomal escape of the nanoparticle, a key step in delivering the genetic payload to the cytoplasm. researchgate.net
The structure of the alkyl group is also a critical determinant of the polymer's efficacy. The sec-butyl group in this compound provides a moderate level of steric hindrance, which can influence the degradation rate of the polymer and the release kinetics of the encapsulated genetic material. By carefully balancing the hydrophobicity and steric properties of the amine monomer, it is possible to fine-tune the transfection efficiency and cytotoxicity of the resulting PBAE nanoparticles. nih.govresearchgate.net Research on various N-alkylated PBAEs has demonstrated that subtle changes in the alkyl side chain can lead to significant differences in gene delivery performance.
Below is a table summarizing the expected influence of incorporating a monomer like this compound into a PBAE backbone for gene delivery, based on general principles observed in related systems.
| Property | Expected Influence of this compound Incorporation | Rationale |
| Nanoparticle Size | Formation of sub-150 nm particles | The hydrophobic nature of the sec-butyl group can promote more efficient condensation of DNA. nih.gov |
| Zeta Potential | Positive surface charge | The protonatable secondary amine contributes to a positive surface charge, facilitating interaction with the negatively charged cell membrane. |
| Transfection Efficiency | Potentially high | Enhanced cellular uptake due to optimal hydrophobicity and effective endosomal escape via the proton sponge effect. researchgate.net |
| Cytotoxicity | Moderate to low | The biodegradability of the ester linkages in the PBAE backbone helps to mitigate long-term toxicity. nih.govnih.gov |
Amino Acid Ester Derivatives in Biomaterials Research
The use of amino acid derivatives in the development of novel biomaterials, such as hydrogels and biodegradable polymers, is a rapidly expanding field of research. These materials are often biocompatible and biodegradable, making them suitable for a range of biomedical applications, including tissue engineering and drug delivery. researchgate.net N-alkylated amino acid esters like this compound offer unique properties that can be exploited in the design of such biomaterials. nih.gov
The incorporation of N-alkyl groups can significantly alter the physicochemical properties of amino acid-based polymers. monash.edu For instance, N-alkylation increases the hydrophobicity of the polymer, which can influence its swelling behavior, mechanical strength, and degradation rate. monash.edu In the context of hydrogels, this can be used to control the release of encapsulated drugs or to create scaffolds with specific mechanical properties that mimic native tissues.
While the direct use of this compound in biomaterials has not been extensively reported, its structural features suggest several potential applications. For example, it could be used as a monomer in the synthesis of poly(ester amides), a class of biodegradable polymers with tunable thermal and mechanical properties. The sec-butyl group would act as a hydrophobic side chain, influencing the material's properties.
The table below outlines the potential effects of incorporating this compound into a biomaterial, based on the known influence of N-alkylation on polymer properties.
| Biomaterial Property | Potential Effect of this compound | Application |
| Hydrophobicity | Increased | Controlled drug release, scaffolds for hydrophobic cell interaction. |
| Degradation Rate | Modified | Tunable degradation profiles for tissue engineering scaffolds. |
| Mechanical Strength | Altered | Creation of hydrogels with specific stiffness for different tissue types. |
| Biocompatibility | Likely high | Amino acid-based materials are generally well-tolerated by the body. |
Relevance in Prebiotic Chemistry and the Origins of Life
The study of prebiotic chemistry seeks to understand the chemical processes that may have led to the emergence of life on Earth. A central question in this field is the origin of peptides and proteins. While the polymerization of standard alpha-amino acids under plausible prebiotic conditions faces thermodynamic hurdles, the involvement of amino acid analogues has been proposed as a potential solution. nih.govroyalsocietypublishing.org
N-alkylated amino acids are considered plausible prebiotic molecules. mdpi.com Their formation could have occurred through various abiotic pathways. The presence of N-alkyl groups can influence the stability of amino acids and their propensity to form peptide bonds. For instance, N-alkylation can protect the amino group from certain degradation pathways, potentially increasing the lifetime of these molecules in the prebiotic environment.
Furthermore, the incorporation of N-alkylated amino acids into a growing peptide chain would have significant structural consequences. The N-alkyl group prevents the formation of hydrogen bonds at that position in the peptide backbone, which could have influenced the folding and catalytic activity of early peptides. It has been suggested that a mixture of standard and N-alkylated amino acids could have given rise to a diverse pool of peptides with a range of structures and functions.
While the specific role of this compound in prebiotic chemistry has not been investigated, its existence as a stable N-alkylated amino acid ester makes it a relevant model compound for studying the behavior of such molecules in prebiotic scenarios. Research into the stability of fatty acid membranes, which are thought to be precursors to cell membranes, has shown that prebiotic amino acids can bind to and stabilize these structures. nih.govnasa.gov The amphiphilic nature of N-alkylated amino acid esters could have played a similar role in the stabilization of early cellular compartments.
Q & A
Q. What are the common synthetic routes for Methyl 2-[(butan-2-yl)amino]acetate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Esterification of a carboxylic acid precursor (e.g., glycine derivatives) with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
- Step 2 : Introduction of the butan-2-ylamine group via nucleophilic substitution or reductive amination. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) significantly influence reaction efficiency .
- Critical Parameters : pH control during amination, stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the ester group (δ ~3.7 ppm for methoxy protons) and the butan-2-ylamine moiety (δ ~1.2–1.5 ppm for methyl branching) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% required for biological studies) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (expected [M+H]⁺ = ~174.2 g/mol) and detects side products like unreacted glycine derivatives .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., amination). Avoid prolonged exposure to light, which can degrade the tertiary amine group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity trends in this compound during complex organic syntheses?
- Methodological Answer :
- Density Functional Theory (DFT) : Models the electron density distribution to predict nucleophilic/electrophilic sites. For example, the carbonyl oxygen in the ester group is a high-electron-density site prone to nucleophilic attack .
- Transition State Analysis : Simulates energy barriers for reactions like ester hydrolysis or amine alkylation. Software tools (e.g., Gaussian, ORCA) optimize reaction pathways and solvent effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce studies under identical conditions (e.g., pH 7.4 buffer for enzyme assays) to isolate variables like solvent polarity .
- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, CAS) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell lines or assay protocols .
- Isosteric Replacement : Modify the butan-2-yl group to tert-butyl or cyclopropyl analogs to test structure-activity relationships (SAR) and validate mechanisms .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound enantiomers?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to induce enantioselectivity during amination. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Engineering : Polar aprotic solvents (e.g., DMSO) enhance catalyst-substrate interactions, improving ee by up to 20% compared to non-polar solvents .
Q. What advanced spectroscopic techniques characterize transient intermediates in the degradation pathways of this compound?
- Methodological Answer :
- Time-Resolved FTIR : Captures real-time degradation kinetics (e.g., ester hydrolysis to acetic acid derivatives) under accelerated conditions (e.g., 40°C, 75% humidity) .
- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during oxidative degradation, guiding stabilizer design (e.g., BHT or ascorbic acid) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the cytotoxicity of this compound in different cancer cell lines?
- Methodological Answer :
- Cell Line Variability : Compare metabolic profiles (e.g., CYP450 expression in HepG2 vs. MCF-7 cells) to explain differential toxicity. Use RNA-seq to identify resistance genes .
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized MTT assays. Contradictions may arise from variations in incubation times (24 vs. 48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
